![molecular formula C6H14N2O7P2Pt B15144150 [(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)
[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) is a complex coordination compound involving platinum, a transition metal known for its significant applications in catalysis and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) typically involves the coordination of platinum(4+) ions with the respective ligands. The process begins with the preparation of the azanidylcyclohexyl ligand, which is synthesized through a series of steps involving the cyclization of appropriate precursors under controlled conditions. The phosphoryl ligand is prepared by reacting phosphorus oxychloride with water to form [hydroxy(oxido)phosphoryl] hydrogen phosphate.
The final coordination compound is formed by mixing the platinum(4+) salt with the prepared ligands in a suitable solvent, such as dimethylformamide (DMF), under inert atmosphere conditions to prevent oxidation. The reaction mixture is typically heated to facilitate the coordination process, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors for the coordination reactions, and employing advanced purification techniques such as chromatography and crystallization. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production.
化学反应分析
Types of Reactions
[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands around the platinum center can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution: Ligand exchange can be facilitated using reagents like ammonia or phosphines.
Coordination: Solvents such as DMF or acetonitrile are used to dissolve the compound and facilitate coordination reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes.
科学研究应用
Chemistry
In chemistry, this compound is studied for its catalytic properties, particularly in organic synthesis and polymerization reactions. Its ability to facilitate redox reactions makes it valuable in developing new catalytic processes.
Biology and Medicine
In biology and medicine, platinum compounds are well-known for their anticancer properties. [(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) is investigated for its potential as a chemotherapeutic agent, targeting cancer cells through DNA binding and inhibition of cell division.
Industry
Industrially, this compound can be used in the development of advanced materials, including catalysts for environmental remediation and sensors for detecting specific chemical species.
作用机制
The mechanism of action of this compound involves its interaction with biological molecules, particularly DNA. The platinum center binds to the nitrogen atoms in the DNA bases, forming cross-links that disrupt the DNA structure and inhibit replication. This leads to cell cycle arrest and apoptosis in cancer cells. The phosphoryl and azanidylcyclohexyl ligands enhance the compound’s solubility and stability, improving its efficacy as a therapeutic agent.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapeutic agent.
Carboplatin: Another platinum compound with similar anticancer properties but different side effect profiles.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) is unique due to its specific ligand combination, which may offer distinct advantages in terms of solubility, stability, and targeted action compared to other platinum-based compounds. Its dual ligand system allows for more versatile applications in both catalysis and medicine.
属性
分子式 |
C6H14N2O7P2Pt |
|---|---|
分子量 |
483.22 g/mol |
IUPAC 名称 |
[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.H4O7P2.Pt/c7-5-3-1-2-4-6(5)8;1-8(2,3)7-9(4,5)6;/h5-8H,1-4H2;(H2,1,2,3)(H2,4,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1 |
InChI 键 |
DGZSCXLKVAVLIY-BNTLRKBRSA-L |
手性 SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].OP(=O)([O-])OP(=O)(O)[O-].[Pt+4] |
规范 SMILES |
C1CCC(C(C1)[NH-])[NH-].OP(=O)([O-])OP(=O)(O)[O-].[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



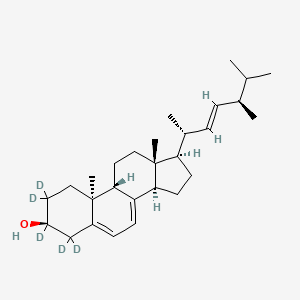
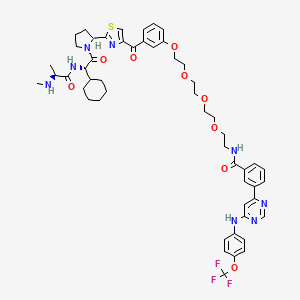

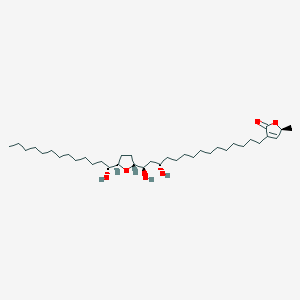


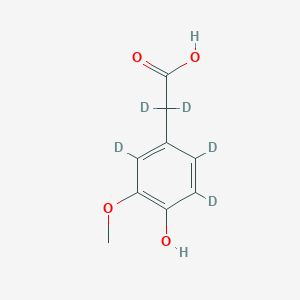
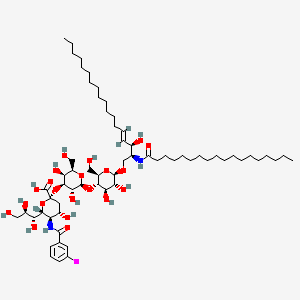
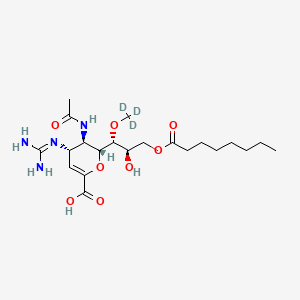
![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)
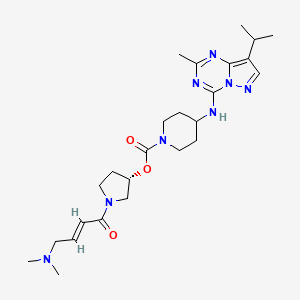
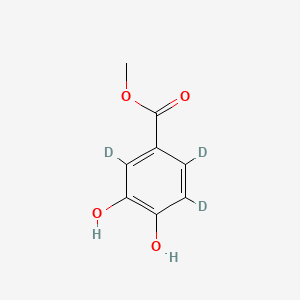
![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)
